![molecular formula C15H13I B124527 2-iodo-9,9-dimethyl-9H-fluorene CAS No. 144981-85-1](/img/structure/B124527.png)
2-iodo-9,9-dimethyl-9H-fluorene
Overview
Description
“2-iodo-9,9-dimethyl-9H-fluorene” is a chemical compound . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a nine-membered carbocycle .
Molecular Structure Analysis
The molecular formula of “2-iodo-9,9-dimethyl-9H-fluorene” is C15H13I . The InChI code is 1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 . The Canonical SMILES is CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C .
Physical And Chemical Properties Analysis
The molecular weight of “2-iodo-9,9-dimethyl-9H-fluorene” is 320.17 g/mol . It has a high fluorescent and high electron delocalization . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.
Scientific Research Applications
Material Science: Organic Semiconducting Polymers
2-iodo-9,9-dimethyl-9H-fluorene: is utilized as a precursor in the synthesis of organic semiconducting polymers. These polymers are integral to the development of organic photovoltaics (OPVs) due to their ability to facilitate charge transport. The compound’s structural properties allow for the fine-tuning of electronic characteristics, making it valuable for creating materials with specific conductive properties .
Life Science: Biochemical Research
In life sciences, this compound serves as a building block in biochemical research. Its iodine moiety can be used for radiolabeling, which is essential in tracking and imaging studies within biological systems. The compound’s stability and reactivity under physiological conditions make it a candidate for developing diagnostic agents .
Chemical Synthesis: Aromatic Compound Formation
The fluorene derivative is a key intermediate in the formation of aromatic compounds. Its reactivity, particularly at the iodine site, allows for various substitutions, leading to a wide array of aromatic compounds. These synthesized compounds have applications ranging from pharmaceuticals to advanced materials .
Chromatography: Analytical Standards
2-iodo-9,9-dimethyl-9H-fluorene: is used in chromatography as an analytical standard. Its unique retention characteristics enable the calibration of chromatographic systems, ensuring accurate separation and identification of components in complex mixtures .
Organic Electronics: Hole Transport Materials
In the field of organic electronics, this compound is instrumental in the design of hole transport materials for organic light-emitting diodes (OLEDs). The fluorene core provides a planar structure that facilitates efficient hole mobility, which is crucial for the performance of OLED devices .
Optoelectronics: OLED and OPV Development
The compound’s application extends to optoelectronics, where it is used in the development of OLEDs and OPVs. Its electronic properties are harnessed to create components that emit or absorb light, contributing to advancements in display technology and solar energy conversion .
Safety And Hazards
When handling “2-iodo-9,9-dimethyl-9H-fluorene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-iodo-9,9-dimethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSJPCXPNKPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452321 | |
Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-9,9-dimethyl-9H-fluorene | |
CAS RN |
144981-85-1 | |
Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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